molecular formula C13H16N2O B1366010 N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide CAS No. 39760-01-5

N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B1366010
CAS No.: 39760-01-5
M. Wt: 216.28 g/mol
InChI Key: UTHAQSQWEBBVCJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

N-[2-(2-Methyl-1H-indol-3-yl)ethyl]acetamide, a derivative of tryptamine, emerged in chemical literature during early 2000s synthetic chemistry efforts to explore indole-based bioactive molecules. While its exact discovery date remains undocumented, structural analogs like N-acetyltryptamine were first reported in biological systems such as Exophiala pisciphila and Catharanthus roseus. The methyl-substituted variant gained attention for its potential role in modulating neurotransmitter pathways, paralleling research on melatonin receptor ligands. Early synthetic routes involved acetylation of 2-methyltryptamine precursors, as evidenced by patents describing analogous N-acetylation methods.

Significance in Indole-Based Compound Research

This compound occupies a critical niche in indole chemistry due to:

  • Structural modularity : The 2-methyl group on the indole ring enhances lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted analogs.
  • Biosynthetic relevance : As a modified tryptamine derivative, it serves as a model for studying enzymatic N-acetylation processes mediated by arylalkylamine N-acetyltransferase (AANAT) and arylamine N-acetyltransferases (NATs).
  • Pharmacophore potential : Its core structure aligns with melatonin receptor ligands, though the methyl group introduces steric effects that alter binding kinetics.

Table 1: Key structural features vs. biological analogs

Feature This compound N-Acetyltryptamine Melatonin
Indole substitution 2-methyl None 5-methoxy
Side chain Ethylacetamide Ethylacetamide Ethylacetamide
Molecular weight (Da) 216.28 202.25 232.28

Taxonomic Classification in Chemical Nomenclature

IUPAC Name : N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Molecular Formula : C₁₃H₁₆N₂O
SMILES : CC1=C(C2=CC=CC=C2N1)CCNC(=O)C
ClassyFire Taxonomy :

  • Kingdom : Organic compounds
  • Superclass : Organoheterocyclics
  • Class : Indoles
  • Subclass : 3-Alkylindoles

The methyl group at position 2 distinguishes it from broader indole acetamides, creating a distinct branch in the 3-alkylindole family.

Current Research Landscape

Recent studies focus on three domains:

  • Synthetic methodology : Optimizing yields via catalytic N-acetylation, as demonstrated in patents using sulfuric acid or p-toluenesulfonic acid catalysts.
  • Metabolic profiling : Research on α-methyltryptamine analogs reveals hepatic metabolism involving hydroxylation, sulfation, and glucuronidation pathways, suggesting similar biotransformation routes for this compound.
  • Neurochemical interactions : Though not directly studied, structural similarity to N-acetyltryptamine—a documented melatonin receptor modulator—implies potential chronobiological applications.

Emerging analytical techniques like LC-HRMS/MS have enabled precise quantification in biological matrices, with detection limits reaching sub-nanomolar concentrations.

This concludes the introductory overview. Subsequent sections would expand on synthesis, physicochemical properties, and applications, adhering to the outlined structure.

Properties

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-11(7-8-14-10(2)16)12-5-3-4-6-13(12)15-9/h3-6,15H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHAQSQWEBBVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-methylindole with ethyl bromoacetate, followed by hydrolysis and subsequent acylation with acetic anhydride. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide serves as a valuable building block in the synthesis of more complex molecules. Its structural properties facilitate the development of new therapeutic agents targeting various diseases.

The compound has been studied for its potential biological activities, particularly:

  • Antiviral Activity : Indole derivatives have shown efficacy against viral infections.
  • Anticancer Properties : The compound can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : It modulates inflammatory pathways.
  • Antimicrobial Activity : Effective against a range of pathogens, including bacteria and fungi.

Table 1: Biological Activities of this compound

Activity TypeDescription
AntiviralEffective against several viral strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria

Pharmacological Profile

The pharmacokinetics of this compound influence its bioavailability and therapeutic efficacy. Key pharmacological properties include:

PropertyDetails
SolubilityModerate solubility in organic solvents
Half-lifeVaries based on administration route
MetabolismPrimarily hepatic
ExcretionRenal excretion as metabolites

Study 1: Antitumor Activity

A patent study indicated that this compound exhibits significant cytotoxicity against solid tumors, particularly colon and lung cancers. In vitro tests showed IC50 values indicating effective inhibition of tumor cell proliferation:

Cell LineIC50 (μM)Mechanism of Action
HeLa15.0Induction of apoptosis via caspase activation
MCF712.5Cell cycle arrest in G2/M phase
HepG210.0PARP cleavage and caspase activation

Study 2: Antimicrobial Properties

Research demonstrated that this indole derivative exhibits antimicrobial activity against various pathogens. In vitro tests revealed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Indole-3-acetamides are a versatile class of compounds with diverse pharmacological profiles. Below is a comparative analysis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide and structurally related derivatives:

Table 1: Structural and Functional Comparison of Selected Indole-3-acetamides

Compound Name (CAS) Substituents/Modifications Molecular Formula Key Properties/Bioactivity Reference IDs
This compound (39760-01-5) 2-methylindole, ethylacetamide chain C₁₃H₁₆N₂O logP = 2.99; moderate hydrophobicity; used in synthetic intermediates
N-[2-(1H-Indol-3-yl)ethyl]acetamide (1016-47-3) Indole core (no methyl group) C₁₂H₁₄N₂O Lower logP (≈2.4) due to absence of methyl; explored for antioxidant activity
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Chiral phenylethyl group on acetamide C₁₈H₁₈N₂O Enhanced stereoselectivity; crystallizes in orthorhombic system (P2₁2₁2₁); potential for alkaloid synthesis
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide (12) Octyloxy-phenyl substituent C₂₄H₃₀N₂O₂ Exhibited α-amylase inhibition (IC₅₀ = 12.3 µM) and antioxidant activity; lipophilic tail enhances membrane interaction
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (68935-42-2) 5-methoxy, 2-methylindole C₁₄H₁₈N₂O₂ Methoxy group increases polarity; studied as a melatonin analog (2-Methylmelatonin)
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (3) Ketone group in ethyl chain C₁₂H₁₂N₂O₂ Moderate cytotoxicity against cancer cells (e.g., SMMC-7721, HeLa); polar ketone may reduce bioavailability
KCH-1521 (N-acylurea derivative) N-acylurea linker, benzo[d][1,3]dioxol-5-yl C₂₀H₁₈N₃O₄ Modulates talin in endothelial cells; synthetic complexity reduces metabolic stability compared to simpler acetamides
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide (536701-84-5) Sulfanyl bridge, 4-fluorophenyl C₁₇H₁₅FN₂OS Sulfur atom enhances hydrogen bonding; uncharacterized bioactivity

Key Insights :

Substituent Effects on Bioactivity: The 2-methyl group in the target compound increases lipophilicity (logP = 2.99 vs. Phenoxy or long-chain alkyl groups (e.g., octyloxy in Compound 12) improve α-amylase inhibition but may reduce solubility . Chiral centers (e.g., phenylethyl in ) introduce stereoselectivity, critical for receptor binding in alkaloid synthesis.

Polar groups (e.g., ketone in ) correlate with cytotoxicity but may limit oral bioavailability. N-acylurea derivatives (e.g., KCH-1521 ) exhibit specialized mechanisms (talin modulation) but require complex synthesis.

Physicochemical Trends :

  • Lipophilicity : Methyl and aryl groups (e.g., 4-fluorophenyl in ) increase logP, favoring membrane interaction.
  • Hydrogen bonding : Sulfanyl and hydroxyl groups (e.g., ) enhance solubility but may reduce metabolic stability.

Biological Activity

N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Indole derivatives, including this compound, are known to interact with various biological targets, leading to multiple pharmacological effects. The compound exhibits:

  • Antiviral Activity : Indole derivatives have shown efficacy against viral infections.
  • Anticancer Properties : They can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : These compounds modulate inflammatory pathways.
  • Antimicrobial Activity : Effective against a range of pathogens, including bacteria and fungi.

Pharmacological Profile

The pharmacokinetics of this compound influence its bioavailability and therapeutic efficacy. Key findings include:

Property Details
Solubility Moderate solubility in organic solvents
Half-life Varies based on administration route
Metabolism Primarily hepatic, involving cytochrome P450 enzymes
Excretion Renal excretion as metabolites

In Vitro Studies

Several studies have evaluated the biological activity of this compound against various cancer cell lines. Notable results include:

  • Cytotoxicity Against Cancer Cells :
    • The compound was tested on HeLa (cervical), MCF7 (breast), and HepG2 (liver) cancer cell lines.
    • IC50 values indicated significant cytotoxic effects, with values ranging from 10 μM to 20 μM depending on the cell line.
    Cell Line IC50 (μM) Mechanism of Action
    HeLa15.0Induction of apoptosis via caspase activation
    MCF712.5Cell cycle arrest in G2/M phase
    HepG210.0PARP cleavage and caspase activation

Study 1: Antitumor Activity

A patent study highlighted the antitumor effects of indole derivatives, including this compound, particularly against solid tumors like colon and lung cancers. The compound demonstrated significant cytotoxicity in vitro against HT29 (colon carcinoma) and PC3 (prostate carcinoma) cell lines, with notable efficacy in inhibiting tumor growth in xenograft models .

Study 2: Antimicrobial Properties

Research indicated that this indole derivative exhibited antimicrobial activity against various pathogens. In vitro tests revealed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide?

  • Methodological Answer : The compound can be synthesized via alkylation and amidation steps. A common approach involves reacting 2-methylindole derivatives with chloroacetamide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like DMF under reflux conditions. Catalytic KI may accelerate the reaction by stabilizing intermediates . Purification typically involves recrystallization from ethanol or column chromatography.

Q. How is the structural characterization of This compound performed?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm stereochemistry and bond lengths .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks based on indole ring protons (δ 7.0–7.5 ppm) and acetamide methyl group (δ 2.0–2.1 ppm) .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight via HRMS (e.g., [M+H]+ for C₁₃H₁₆N₂O₂: m/z 232.12) .

Q. What preliminary biological assays are suitable for evaluating This compound?

  • Methodological Answer :

  • Antioxidant activity : Use DPPH and FRAP assays to measure radical scavenging capacity .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations.
  • Enzyme inhibition : Test for COX-2 selectivity using in vitro enzymatic assays with indomethacin as a control .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of This compound?

  • Methodological Answer :

  • Solvent selection : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.
  • Catalyst screening : Test KI, tetrabutylammonium bromide, or phase-transfer catalysts.
  • Temperature control : Optimize reflux temperature (e.g., 80–100°C) to balance reaction rate and side-product formation .
  • Statistical design : Apply response surface methodology (RSM) to model interactions between variables.

Q. How do computational tools aid in predicting metabolic stability for This compound?

  • Methodological Answer :

  • MetaSite analysis : Predict cytochrome P450-mediated oxidation sites (e.g., methyl or indole groups) and prioritize stable analogs .
  • Docking studies : Simulate interactions with CYP3A4/2D6 isoforms to identify metabolically labile regions.
  • Microsomal stability assays : Validate predictions using rat/human liver microsomes and LC-MS/MS quantification .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives.
  • Structural analogs : Syntize derivatives (e.g., fluorinated or methoxy-substituted) to isolate pharmacophore contributions .
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibitors to confirm target specificity.

Q. What strategies mitigate crystallization challenges during X-ray analysis of This compound?

  • Methodological Answer :

  • Solvent screening : Test mixed solvents (e.g., ethanol/water) for crystal growth.
  • Temperature gradients : Use slow evaporation at 4°C to promote ordered lattice formation.
  • Twinned data correction : Apply SHELXL’s TWIN/BASF commands for refinement .

Comparative Studies

Q. How does This compound compare to melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) in biological activity?

  • Methodological Answer :

  • Structural comparison : Analyze the impact of 2-methyl vs. 5-methoxy substitution on receptor binding (e.g., MT1/MT2 melatonin receptors) .
  • Activity assays : Compare antioxidant, anti-inflammatory, or circadian rhythm modulation profiles using parallel assays .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

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